Galectin-3-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C24H30FN3O10S |

|---|---|

Molecular Weight |

571.6 g/mol |

IUPAC Name |

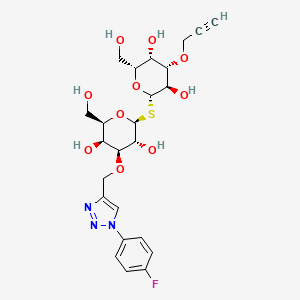

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4-[[1-(4-fluorophenyl)triazol-4-yl]methoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-6-(hydroxymethyl)-4-prop-2-ynoxyoxane-3,5-diol |

InChI |

InChI=1S/C24H30FN3O10S/c1-2-7-35-21-17(31)15(9-29)37-23(19(21)33)39-24-20(34)22(18(32)16(10-30)38-24)36-11-13-8-28(27-26-13)14-5-3-12(25)4-6-14/h1,3-6,8,15-24,29-34H,7,9-11H2/t15-,16-,17+,18+,19-,20-,21+,22+,23+,24+/m1/s1 |

InChI Key |

KPUUUDAEKJQOKO-YSISKZCOSA-N |

Isomeric SMILES |

C#CCO[C@H]1[C@H]([C@H](O[C@H]([C@@H]1O)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)OCC3=CN(N=N3)C4=CC=C(C=C4)F)O)CO)O |

Canonical SMILES |

C#CCOC1C(C(OC(C1O)SC2C(C(C(C(O2)CO)O)OCC3=CN(N=N3)C4=CC=C(C=C4)F)O)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into Galectin-3-IN-2: A Potent Multivalent Inhibitor Targeting Cancer-Related Processes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Galectin-3-IN-2, a novel and potent multivalent inhibitor of Galectin-3. Galectin-3 is a key player in a multitude of cancer-related metabolic processes, making it a prime target for therapeutic intervention. This document details the mechanism of action of this compound, presents its quantitative data, outlines key experimental protocols for its evaluation, and visualizes its implicated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound, also identified as Compound 9, is a multivalent inhibitor designed to target Galectin-3 with high potency.[1][2][3][4] Its fundamental mechanism of action lies in its ability to bind to the carbohydrate recognition domain (CRD) of Galectin-3, thereby preventing Galectin-3 from interacting with its natural glycan ligands on the cell surface and in the extracellular matrix.[5] This inhibition disrupts the downstream cellular processes that are aberrantly driven by Galectin-3 in cancer, such as proliferation, migration, and angiogenesis.

The "multivalent" nature of this compound is a key feature of its design. By presenting multiple carbohydrate-based inhibitory motifs on a polymeric scaffold, the inhibitor achieves a significantly higher avidity for Galectin-3 compared to its monomeric counterparts. This multivalent binding leads to a more potent and sustained inhibition of Galectin-3 function. The development of this compound is based on glycopolymers decorated with 3-O-substituted thiodigalactosides, which have demonstrated enhanced affinity and favorable interactions with Galectin-3-overexpressing cells.[6]

Quantitative Data Summary

The inhibitory potency of this compound has been quantified, providing a clear measure of its efficacy. This data is crucial for comparative analysis and for guiding further preclinical and clinical development.

| Compound | Target | Inhibitory Concentration (IC50) |

| This compound (Compound 9) | Galectin-3 | 8.3 μM |

Table 1: Inhibitory potency of this compound against Galectin-3.[1][2][4]

Key Experimental Protocols

The characterization of this compound and its biological effects involves a series of specialized experimental protocols. The following sections provide a detailed methodology for key assays used in its evaluation, based on the primary literature.

Inhibition of Galectin-3 Binding: Competitive ELISA

This assay is fundamental for determining the inhibitory potency of compounds like this compound.

Objective: To quantify the ability of this compound to inhibit the binding of Galectin-3 to its natural ligand.

Materials:

-

Recombinant Human Galectin-3

-

Asialofetuin (ASF) or another suitable glycoprotein ligand

-

This compound (or other test inhibitors)

-

High-binding 96-well microtiter plates

-

Biotinylated anti-Galectin-3 antibody

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Plate reader

Protocol:

-

Coating: Coat the wells of a 96-well plate with ASF (10 µg/mL in PBS) overnight at 4°C.

-

Washing: Wash the wells three times with PBS containing 0.05% Tween 20 (PBST).

-

Blocking: Block the wells with 3% BSA in PBST for 1 hour at room temperature.

-

Inhibition: Prepare serial dilutions of this compound. In a separate plate, pre-incubate a constant concentration of recombinant Galectin-3 with the various concentrations of the inhibitor for 30 minutes at room temperature.

-

Binding: Transfer the Galectin-3/inhibitor mixtures to the ASF-coated plate and incubate for 2 hours at room temperature.

-

Washing: Wash the wells three times with PBST.

-

Detection: Add biotinylated anti-Galectin-3 antibody and incubate for 1 hour. Following another wash step, add Streptavidin-HRP and incubate for 30 minutes.

-

Development: After a final wash, add TMB substrate and incubate in the dark until a blue color develops.

-

Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.

-

Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay assesses the impact of this compound on the viability and proliferation of cancer cells.

Objective: To determine the antiproliferative effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line known to overexpress Galectin-3 (e.g., pancreatic, breast, or colon cancer cells)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

Protocol:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals by metabolically active cells.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Analysis: The percentage of cell viability is calculated relative to the untreated control cells.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the implicated signaling pathways of Galectin-3 inhibition and a typical experimental workflow for inhibitor characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What are galectin-3 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Glycopolymers Decorated with 3- O-Substituted Thiodigalactosides as Potent Multivalent Inhibitors of Galectin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Oral Galectin-3 Inhibition: A Technical Guide to the Discovery and Synthesis of Galectin-3-IN-2

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery and synthesis of Galectin-3-IN-2, a representative of a novel class of potent and orally bioavailable inhibitors of Galectin-3. This document details the scientific rationale, discovery process, chemical synthesis, and preclinical evaluation of this important new compound class, offering valuable insights for researchers and professionals in the fields of drug discovery and development.

Introduction: The Therapeutic Promise of Targeting Galectin-3

Galectin-3, a unique chimera-type galectin, is a β-galactoside-binding lectin implicated in a wide array of pathological processes.[1] Its multifaceted roles in inflammation, fibrosis, and cancer have positioned it as a compelling therapeutic target.[2][3] Galectin-3 is known to be a key regulator of chronic inflammation in vital organs such as the lungs, liver, and kidneys.[2] It also plays a significant role in the tumor microenvironment by influencing macrophage polarization, angiogenesis, and immune evasion.[2] The overexpression of Galectin-3 is a common feature in many cancers and is often associated with a poorer prognosis.[4] Furthermore, its involvement in fibrotic diseases is well-established, with Galectin-3-deficient mice showing protection from fibrosis.[2]

The development of small molecule inhibitors of Galectin-3 has been a long-standing challenge, primarily due to the difficulty in achieving high affinity and oral bioavailability simultaneously. Early inhibitors, such as the thiodigalactoside GB0139, demonstrated high affinity but were limited by poor oral bioavailability, necessitating administration via inhalation for conditions like idiopathic pulmonary fibrosis.[2][5] The quest for orally available inhibitors to treat systemic diseases driven by Galectin-3 led to the discovery of a new class of disubstituted monogalactosides, including the clinical candidate GB1211, which serves as a prime example for the "this compound" series.[2][5]

Discovery of a Novel Class of Oral Galectin-3 Inhibitors

The journey to discover orally active Galectin-3 inhibitors began with the high-affinity thiodigalactoside GB0139, which, despite its potency (Kd of 2.3 nM), suffered from low membrane permeability and high clearance, rendering it unsuitable for oral administration.[6] The key challenge was to reduce the polar surface area (PSA) of the molecule to enhance its permeability across cell membranes without significantly compromising its binding affinity to Galectin-3.

A strategic shift from thiodigalactosides to a series of 1,3-disubstituted α-d-monogalactopyranosides proved to be a breakthrough.[4] This new chemical scaffold allowed for the optimization of physicochemical properties crucial for oral bioavailability while maintaining potent Galectin-3 inhibition. The optimization process focused on modifying substituents to achieve a balance between high affinity, selectivity, and favorable pharmacokinetic properties. This led to the identification of compounds with nanomolar affinity for Galectin-3 and significant oral bioavailability in preclinical species.[2]

Structure-Activity Relationship (SAR) and Optimization

The development of this new class of inhibitors involved a systematic exploration of the structure-activity relationship. Key findings from these studies are summarized below:

-

Monosaccharide Core: Moving from a disaccharide to a monosaccharide scaffold was a critical step in reducing the polar surface area and improving permeability.

-

1,3-Disubstitution Pattern: This specific substitution pattern on the galactose core was found to be optimal for achieving high affinity and selectivity.

-

Aromatic Substituents: The introduction of specific aromatic moieties at the 1 and 3 positions of the galactose ring led to favorable interactions within the Galectin-3 binding pocket, including fluorine–amide, phenyl–arginine, sulfur−π, and halogen–carbonyl interactions.[4]

This optimization effort culminated in the discovery of GB1211, a clinical candidate that exhibits high affinity for Galectin-3, excellent selectivity over other galectins, and good oral bioavailability.[2][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for representative Galectin-3 inhibitors, highlighting the progression from the initial lead to the optimized oral inhibitor.

Table 1: In Vitro Affinity and Selectivity of Galectin-3 Inhibitors

| Compound | Galectin-3 Kd (nM) | Selectivity vs. Galectin-1 | Selectivity vs. Galectin-2 | Selectivity vs. Galectin-4 (N-term) | Selectivity vs. Galectin-4 (C-term) |

| GB0139 | 2.3 | >100x | >100x | >100x | >100x |

| GB1211 | 25 | >100x | >100x | >100x | >1x |

Table 2: Physicochemical and Pharmacokinetic Properties

| Compound | Polar Surface Area (Å2) | Caco-2 Permeability (Papp, A→B, 10-6 cm/s) | Oral Bioavailability (Mouse, %) |

| GB0139 | >140 | Low | Low |

| GB1211 | <140 | High | 68 |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the discovery and characterization of this new class of Galectin-3 inhibitors.

Synthesis of 1,3-Disubstituted α-D-Monogalactopyranosides

The synthesis of the novel Galectin-3 inhibitors is a multi-step process that starts from commercially available galactose derivatives. A general synthetic scheme is outlined below:

-

Protection of Galactose: The hydroxyl groups of the galactose starting material are protected using standard protecting group chemistry to allow for selective modification at the desired positions.

-

Introduction of the C1-substituent: The anomeric position is activated and reacted with a suitable nucleophile (e.g., a thiol) to introduce the first aromatic substituent.

-

Selective Deprotection and Activation of C3: The protecting group at the C3 position is selectively removed, and the hydroxyl group is activated for the subsequent substitution reaction.

-

Introduction of the C2-substituent: The activated C3 position is reacted with a second aromatic nucleophile to install the second substituent.

-

Deprotection: The remaining protecting groups are removed to yield the final 1,3-disubstituted α-d-monogalactopyranoside inhibitor.

Detailed synthetic procedures can be found in the supplementary information of the primary research articles.[4]

Galectin-3 Binding Affinity Assay (Fluorescence Anisotropy)

Binding affinities of the synthesized compounds to Galectin-3 were determined using a competitive fluorescence anisotropy assay.

-

Reagents: Recombinant human Galectin-3, a fluorescently labeled high-affinity ligand (e.g., fluorescein-labeled lactoside), and the test compounds.

-

Procedure:

-

A fixed concentration of Galectin-3 and the fluorescent ligand are incubated together, resulting in a high fluorescence anisotropy signal.

-

Increasing concentrations of the test compound are added to the mixture.

-

The test compound competes with the fluorescent ligand for binding to Galectin-3, causing a decrease in the fluorescence anisotropy signal.

-

-

Data Analysis: The IC50 value is determined by fitting the data to a four-parameter logistic equation. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Efficacy Studies in Animal Models of Fibrosis

The anti-fibrotic activity of the lead compounds was evaluated in well-established animal models of fibrosis.

-

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice:

-

Mice are treated with CCl4 to induce liver fibrosis.

-

A cohort of mice is treated orally with the Galectin-3 inhibitor at various doses.

-

After a defined treatment period, the animals are euthanized, and their livers are harvested.

-

The extent of fibrosis is assessed by histological analysis (e.g., Sirius Red staining for collagen) and by measuring the expression of pro-fibrotic genes (e.g., α-SMA, collagen I).[5]

-

-

Bleomycin-Induced Lung Fibrosis in Mice:

-

Mice are administered bleomycin intratracheally to induce lung fibrosis.

-

Animals are then treated orally with the Galectin-3 inhibitor.

-

Lung tissue is collected at the end of the study.

-

Fibrosis is quantified by measuring collagen content (e.g., hydroxyproline assay) and through histological examination.[5]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving Galectin-3 and the general workflow for the discovery of oral inhibitors.

References

- 1. Galectin-3 as a Next-Generation Biomarker for Detecting Early Stage of Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are galectin-3 inhibitors and how do they work? [synapse.patsnap.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. alzdiscovery.org [alzdiscovery.org]

In-Depth Technical Guide: Binding of a Potent Inhibitor to the Galectin-3 Carbohydrate Recognition Domain

Disclaimer: The specific compound "Galectin-3-IN-2" could not be identified in publicly available literature. This guide therefore focuses on a representative, potent Galectin-3 inhibitor with a reported low nanomolar binding affinity, referred to herein as Representative Inhibitor 1 , to provide a detailed technical overview for researchers, scientists, and drug development professionals.

Introduction

Galectin-3 is a β-galactoside-binding lectin implicated in a myriad of cellular processes, including cell growth, apoptosis, and immune responses.[1] Its dysregulation is associated with numerous diseases such as cancer, fibrosis, and cardiovascular conditions.[1] Galectin-3 consists of a C-terminal carbohydrate recognition domain (CRD) and an N-terminal non-lectin domain. The CRD is responsible for binding β-galactoside-containing glycoconjugates, which is crucial for its biological functions.[2][3] Inhibition of this binding is a key therapeutic strategy. This guide provides a technical overview of the binding of a potent small-molecule inhibitor to the Galectin-3 CRD.

Quantitative Binding Data

The binding affinity of small-molecule inhibitors to Galectin-3 is a critical parameter for their development as therapeutic agents. High-affinity binding is often determined using biophysical techniques such as fluorescence anisotropy. The data for our representative inhibitor and its comparison with other compounds are summarized below.

| Compound | Kd (nM) | Assay Method | Reference |

| Representative Inhibitor 1 | 2 | Fluorescence Anisotropy | (As presented in a study on Galectin-3 inhibitors)[4] |

| Inhibitor 2 | 37 | Fluorescence Anisotropy | (As presented in a study on Galectin-3 inhibitors)[4] |

| Inhibitor 3 | 36 | Fluorescence Anisotropy | (As presented in a study on Galectin-3 inhibitors)[4] |

| GB1211 | - | - | Binding free energy of -9.5 kcal/mol estimated[5] |

| N-acetyllactosamine type 1 | - | - | Binding free energy of -0.3 kcal/mol estimated[5] |

| N-acetyllactosamine type 2 | - | - | Binding free energy of 1.4 kcal/mol estimated [5] |

Experimental Protocols

A detailed understanding of the experimental methodologies used to characterize inhibitor binding is essential for the interpretation of results and the design of new experiments.

This assay is a common method for determining the binding affinity of small molecules to proteins in solution.

Principle: The assay measures the change in the rotational speed of a fluorescently labeled molecule (probe) upon binding to a larger molecule (protein). When the small fluorescent probe binds to the larger protein, its tumbling rate in solution decreases, leading to an increase in the anisotropy of the emitted light. An inhibitor will compete with the fluorescent probe for binding to the protein, causing a decrease in anisotropy.

Materials:

-

Recombinant human Galectin-3

-

Fluorescein-tagged saccharide probe with known affinity for Galectin-3

-

Test inhibitor (e.g., Representative Inhibitor 1)

-

Assay buffer (e.g., PBS, pH 7.4)

-

Microplates (e.g., black, 384-well)

-

Plate reader capable of measuring fluorescence anisotropy

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

Prepare a solution of Galectin-3 and the fluorescent probe in the assay buffer at concentrations optimized for the assay (typically, the Galectin-3 concentration is held constant, and the probe concentration is at or below its Kd).

-

-

Assay Setup:

-

Add a fixed volume of the Galectin-3/probe solution to each well of the microplate.

-

Add a corresponding volume of the serially diluted test inhibitor to the wells. Include control wells with no inhibitor (maximum anisotropy) and wells with no Galectin-3 (minimum anisotropy).

-

Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence anisotropy of each well using a plate reader with appropriate excitation and emission filters for the fluorescent probe.

-

-

Data Analysis:

-

The raw anisotropy values are plotted against the logarithm of the inhibitor concentration.

-

The data are fitted to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of inhibitor that displaces 50% of the fluorescent probe.

-

The IC50 value can be converted to a Ki (and subsequently Kd) value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent probe.

-

Visualizations

Caption: Workflow for determining inhibitor affinity using a fluorescence anisotropy assay.

Extracellular Galectin-3 can mediate various cellular responses by cross-linking cell surface glycoproteins, leading to the clustering of receptors and the modulation of intracellular signaling pathways.[6][7] This can impact processes such as cell adhesion, proliferation, and apoptosis.

Caption: Inhibition of Galectin-3-mediated signaling by a CRD-binding small molecule.

References

- 1. What are galectin-3 inhibitors and how do they work? [synapse.patsnap.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Ligand Induced Galectin-3 Protein Self-association - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 6. pnas.org [pnas.org]

- 7. pnas.org [pnas.org]

Galectin-3: A Critical Mediator in Fibrosis and Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Galectin-3 (Gal-3), a unique chimera-type galectin, has emerged as a pivotal player in the pathogenesis of both fibrosis and cancer. Its multifaceted roles, contingent on its subcellular localization, make it a compelling therapeutic target. Intracellularly, Gal-3 is involved in processes such as pre-mRNA splicing and anti-apoptotic signaling.[1] Extracellularly, it cross-links cell surface glycoproteins, forming lattices that modulate cell adhesion, migration, and receptor signaling.[2] This guide provides a comprehensive technical overview of the function of Galectin-3 in fibrotic diseases and cancer, detailing its signaling pathways, summarizing key quantitative data, outlining experimental protocols for its study, and reviewing the landscape of therapeutic inhibitors.

The Role of Galectin-3 in Fibrosis

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is the final common pathway of chronic tissue injury.[3] Galectin-3 is a potent pro-fibrotic mediator, demonstrated to be upregulated in various fibrotic conditions, including idiopathic pulmonary fibrosis (IPF), and liver and kidney fibrosis.[2][4][5] It drives the activation of fibroblasts and macrophages, key cells in the initiation and perpetuation of organ scarring.[2][6]

Signaling Pathways in Fibrosis

Galectin-3 is critically involved in the activation of myofibroblasts, the primary ECM-producing cells.[7] A key mechanism is its potentiation of Transforming Growth Factor-beta (TGF-β) signaling, a major profibrogenic cytokine.[3][7] Extracellular Gal-3 can bind directly to components of the TGF-β signaling cascade, including αv integrins and the TGF-β receptor II (TGFβRII), in a glycosylation-dependent manner.[8] This interaction is thought to stabilize the receptor complex on the cell surface, prolonging downstream signaling and promoting the differentiation of fibroblasts into myofibroblasts, which then deposit large amounts of collagen.[8][9] Studies in Galectin-3 knockout mice show a marked attenuation of liver fibrosis despite equivalent liver injury and inflammation, highlighting that Gal-3 is required for TGF-β-mediated myofibroblast activation.[6][7]

Quantitative Data in Fibrosis

| Parameter | Finding | Organ/Model | Reference |

| Gene Expression | Galectin-3 expression is significantly upregulated in established human fibrotic liver disease. | Human Liver | [4][6] |

| Animal Model | Disruption of the Galectin-3 gene in mice markedly attenuates liver fibrosis following chronic injury. | Mouse Liver (CCl4 model) | [6][7] |

| In Vitro Activation | siRNA silencing of Galectin-3 in primary mouse and human hepatic stellate cells inhibits myofibroblast activation and procollagen (I) expression. | Mouse & Human HSCs | [3] |

| Inhibitor Efficacy | Inhaled Gal-3 inhibitor (TD139) reduced Gal-3 expression on alveolar macrophages in patients with IPF. | Human Lung (IPF) | [5][10] |

| Inhibitor Efficacy | TD139 treatment was associated with reductions in plasma biomarkers of IPF, including PDGF-BB, PAI-1, and CCL18. | Human Plasma (IPF) | [10] |

Therapeutic Inhibition in Fibrosis

The central role of Gal-3 in fibrosis has led to the development of targeted inhibitors.[2] These molecules, typically carbohydrate-based, are designed to bind to the carbohydrate-recognition domain (CRD) of Gal-3, preventing its interaction with cell surface glycoproteins and subsequent pro-fibrotic signaling.[11] Several Gal-3 inhibitors are currently in clinical trials for fibrotic diseases.

| Inhibitor | Company | Indication | Phase | Trial ID | Status | Reference |

| Belapectin (GR-MD-02) | Galectin Therapeutics | NASH Cirrhosis | Phase 2b/3 | NCT04365868 | Enrolling | [12][13] |

| GB0139 (TD139) | Galecto Biotech | Idiopathic Pulmonary Fibrosis (IPF) | Phase 2b | NCT03832946 | Planned | [5][14] |

| GB1211 | Galecto Biotech | Liver Cirrhosis | Phase 1b/2a | NCT04923224 | Recruiting | [5] |

The Role of Galectin-3 in Cancer

Galectin-3's expression and function are frequently altered in cancer, where it plays a complex and often contradictory role depending on the tumor type and subcellular localization.[15][16] Generally, increased Gal-3 expression is correlated with cancer aggressiveness, metastasis, and poor prognosis.[15][17] It is involved in nearly all stages of the metastatic cascade, including cell adhesion, migration, invasion, angiogenesis, and evasion of the immune system.[15][18]

Signaling Pathways in Cancer

Galectin-3 contributes to cancer progression through multiple mechanisms:

-

Anti-Apoptosis: Cytoplasmic Gal-3 possesses an anti-death motif and can bind to Bcl-2, inhibiting the mitochondrial apoptotic pathway and conferring resistance to chemotherapy.[16][19]

-

Cell Proliferation & Survival: Gal-3 can promote cell survival by regulating pathways such as PI3K/AKT and is necessary for optimal activation of the K-Ras/Raf/MEK/ERK pathway in some cancers.[20][21]

-

Metastasis: Secreted Gal-3 mediates cell-cell and cell-matrix interactions. It promotes homotypic aggregation of tumor cells, facilitating the formation of tumor emboli in the circulation.[19] It also binds to cell surface receptors like integrins (e.g., αvβ3) on tumor and endothelial cells, promoting adhesion to the endothelium, extravasation, and invasion.[18][22][23]

-

Angiogenesis: Gal-3 is a chemoattractant for endothelial cells and stimulates neovascularization.[18] It can induce the secretion of pro-angiogenic factors like IL-6 and G-CSF and modulate the activity of receptors like VEGFR2 on endothelial cells.[18][21]

-

Immune Evasion: By inducing apoptosis in activated T-cells and blocking NK cell function, secreted Gal-3 helps tumors escape from the host immune system.[18][19]

Quantitative Data in Cancer

| Parameter | Finding | Cancer Type | Reference |

| Expression & Metastasis | Highest levels of Gal-3 are found in colon cancer tumors that have metastasized. | Colon Cancer | [17] |

| Serum Levels | Circulating Gal-3 levels are significantly higher in patients with various cancers compared to healthy subjects. | Lung, Breast, GI, Ovarian, Melanoma | [16] |

| Inhibitor Combination Therapy | In a Phase 1b trial, belapectin plus pembrolizumab (anti-PD-1) showed an objective response in 50% of advanced melanoma patients (7/14) and 33% of HNSCC patients (2/6). | Melanoma, Head & Neck (HNSCC) | |

| In Vitro Invasion | Down-regulation of Gal-3 in MDA-MB-435 breast carcinoma cells results in decreased migratory and invasive characteristics. | Breast Cancer | [24] |

| Inhibitor Efficacy (Preclinical) | The Gal-3 inhibitor GCS-100 selectively kills KRAS-addicted lung cancer cells that express αvβ3 integrin. | Lung Cancer (in vitro/in vivo) |

Therapeutic Inhibition in Cancer

Targeting Gal-3 in cancer is an attractive strategy, particularly for inhibiting metastasis and overcoming immune suppression.[17] Gal-3 inhibitors may prevent tumor cell adhesion and angiogenesis.[25] Furthermore, by blocking Gal-3's immunosuppressive functions, these inhibitors can potentially enhance the efficacy of immunotherapies like checkpoint inhibitors.[12] A clinical trial combining the Gal-3 inhibitor belapectin with the anti-PD-1 antibody pembrolizumab has shown promising results, suggesting a synergistic effect.[12]

Key Experimental Protocols

Studying the function of Galectin-3 involves a variety of molecular and cellular biology techniques. Below are summarized protocols for key experiments.

Quantification of Galectin-3 by ELISA

The enzyme-linked immunosorbent assay (ELISA) is commonly used to measure Gal-3 concentrations in serum, plasma, or cell culture supernatants.[26][27]

-

Principle: A quantitative sandwich immunoassay technique.[28]

-

Protocol Summary:

-

Coating: A microplate is pre-coated with a monoclonal antibody specific for human Galectin-3.

-

Sample Incubation: Standards and samples are added to the wells. Any Gal-3 present is bound by the immobilized antibody.

-

Washing: Unbound substances are washed away.

-

Detection: An enzyme-linked polyclonal antibody specific for Gal-3 is added, binding to the captured Gal-3.

-

Washing: Unbound antibody-enzyme reagent is washed away.

-

Substrate Addition: A substrate solution is added, and color develops in proportion to the amount of Gal-3 bound.

-

Measurement: The color intensity is measured at 450 nm using a microplate reader. The concentration is determined by comparison to a standard curve.[29]

-

Analysis of Galectin-3 Expression by Western Blot

Western blotting is used to detect and quantify Gal-3 protein levels in cell lysates or tissue homogenates.

-

Protocol Summary:

-

Protein Extraction: Cells or tissues are lysed to extract total protein. Protein concentration is determined (e.g., using BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis. The molecular mass of Gal-3 is approximately 31 kDa.[15][30]

-

Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to Galectin-3 overnight at 4°C.

-

Washing: The membrane is washed multiple times in TBST.

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system. Band intensity is quantified relative to a loading control (e.g., β-actin or GAPDH).

-

Gene Silencing using siRNA

Small interfering RNA (siRNA) is used to specifically knock down the expression of the Galectin-3 gene (LGALS3) to study its functional role in vitro or in vivo.[3]

Conclusion

Galectin-3 is a master regulator in the complex pathologies of fibrosis and cancer. Its ability to modulate fundamental cellular processes such as cell activation, survival, migration, and signaling makes it a high-value target for therapeutic intervention. In fibrosis, Gal-3 acts as a critical amplifier of pro-fibrotic signaling, particularly through the TGF-β pathway. In cancer, it functions as a key facilitator of metastasis, angiogenesis, and immune evasion. The development of specific Gal-3 inhibitors has shown considerable promise in preclinical models and early-phase clinical trials, offering a novel therapeutic avenue for a range of diseases with high unmet medical needs. Further research into the precise molecular interactions of Galectin-3 and the continued clinical development of its inhibitors are crucial steps toward translating this knowledge into effective treatments for patients.

References

- 1. Galectin-3 in angiogenesis and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The therapeutic potential of galectin-3 inhibition in fibrotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Galectin-3 regulates myofibroblast activation and hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Galectin-3 regulates myofibroblast activation and hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of Galectin-3 Targeting Drugs for Therapeutic Applications in Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. pnas.org [pnas.org]

- 8. Defining the mechanism of galectin-3-mediated TGF-β1 activation and its role in lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Galectin-3 inhibition as a potential therapeutic target in non-alcoholic steatohepatitis liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Target inhibition of galectin-3 by inhaled TD139 in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What are galectin-3 inhibitors and how do they work? [synapse.patsnap.com]

- 12. Journal for ImmunoTherapy of Cancer Publishes Phase 1 Clinical Research Showing Belapectin, Galectin Therapeutics’ Galectin-3 Inhibitor, Enhances Tumor Response in Combination with Anti-PD-1 Therapy | Galectin Therapeutics Inc. [investor.galectintherapeutics.com]

- 13. galectintherapeutics.com [galectintherapeutics.com]

- 14. Clinical Trials < Pulmonary, Critical Care and Sleep Medicine [medicine.yale.edu]

- 15. Galectin-3 and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The role of galectin-3 in cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GALECTIN INHIBITORS - Is a Galectin-3 Inhibitor the Answer for Millions of Patients With Cirrhosis & Cancer? [drug-dev.com]

- 18. Galectin-3 in angiogenesis and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Galectin-3 as a Potential Target to Prevent Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Galectin-3 Determines Tumor Cell Adaptive Strategies in Stressed Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Galectin functions in cancer-associated inflammation and thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Extracellular Galectin-3 in Tumor Progression and Metastasis [frontiersin.org]

- 23. aacrjournals.org [aacrjournals.org]

- 24. academic.oup.com [academic.oup.com]

- 25. Frontiers | Inhibition of galectins in cancer: Biological challenges for their clinical application [frontiersin.org]

- 26. Galectin-3 as Biomarker | Encyclopedia MDPI [encyclopedia.pub]

- 27. Galectin-3 as a Next-Generation Biomarker for Detecting Early Stage of Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 28. resources.rndsystems.com [resources.rndsystems.com]

- 29. pubcompare.ai [pubcompare.ai]

- 30. Production, purification and quality control of galectin-3 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Galectin-3-IN-2: A Technical Guide to a Potent Probe for Galectin-3 Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galectin-3, a unique chimera-type galectin, is a pivotal player in a multitude of physiological and pathological processes, including inflammation, fibrosis, and cancer progression.[1][2][3] Its multifaceted roles are dictated by its ability to bind to β-galactoside-containing glycans on the cell surface and in the extracellular matrix, thereby modulating cell-cell and cell-matrix interactions and intracellular signaling cascades. The development of potent and specific inhibitors of galectin-3 is crucial for dissecting its complex functions and for exploring its therapeutic potential. This technical guide focuses on Galectin-3-IN-2, a potent multivalent inhibitor, as a probe to investigate the intricate functions of galectin-3.

This compound: A Potent Multivalent Inhibitor

This compound, also identified as Compound 9 in the primary literature, is a novel and potent multivalent inhibitor of galectin-3.[4][5] Its design is based on a glycopolymer scaffold decorated with 3-O-substituted thiodigalactosides, which enhances its binding affinity and inhibitory capacity against galectin-3.[5]

Chemical Structure and Properties

The core of this compound's design lies in its multivalent presentation of a high-affinity ligand for the carbohydrate recognition domain (CRD) of galectin-3. This multivalency is achieved by attaching multiple copies of a 3-O-substituted thiodigalactoside to a biocompatible polymer backbone, such as N-(2-hydroxypropyl)methacrylamide (HPMA).[5] This structural arrangement allows for a significant increase in avidity for galectin-3 compared to monovalent ligands.

| Property | Value | Reference |

| Inhibitor Type | Multivalent Glycopolymer | [5] |

| IC50 vs. Galectin-3 | 8.3 µM | [4] |

Table 1: Key Properties of this compound

Probing Galectin-3 Function: Experimental Approaches

This compound serves as a valuable tool to elucidate the diverse functions of galectin-3 in various biological contexts. Its inhibitory action can be leveraged in a range of in vitro and cell-based assays.

In Vitro Inhibition Assays

1. Enzyme-Linked Immunosorbent Assay (ELISA)-based Inhibition Assay:

This assay quantifies the ability of this compound to inhibit the binding of galectin-3 to a specific glycoprotein.

Protocol:

-

Coating: Coat a 96-well microtiter plate with a glycoprotein ligand for galectin-3 (e.g., asialofetuin) and incubate overnight at 4°C.

-

Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS).

-

Inhibition: Pre-incubate a constant concentration of recombinant human galectin-3 with varying concentrations of this compound for 1 hour at room temperature.

-

Binding: Add the pre-incubated mixture to the coated and blocked wells and incubate for 2 hours at room temperature.

-

Detection: Wash the wells and add a primary antibody against galectin-3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Development: Add a TMB substrate solution and stop the reaction with a stop solution.

-

Measurement: Read the absorbance at 450 nm using a microplate reader. The IC50 value can be calculated from the resulting dose-response curve.[5]

2. Biolayer Interferometry (BLI):

BLI provides real-time analysis of the binding kinetics between galectin-3 and its inhibitor.

Protocol:

-

Immobilization: Immobilize biotinylated recombinant human galectin-3 onto streptavidin-coated biosensors.

-

Baseline: Equilibrate the sensors in a suitable buffer.

-

Association: Dip the sensors into wells containing varying concentrations of this compound to measure the association rate (kon).

-

Dissociation: Transfer the sensors to buffer-only wells to measure the dissociation rate (koff).

-

Data Analysis: Determine the equilibrium dissociation constant (Kd) from the ratio of koff/kon.[5]

Cell-Based Assays

The following assays utilize this compound to investigate the cellular functions of galectin-3.

1. Cell Proliferation Assay:

This assay assesses the impact of galectin-3 inhibition on the growth of cancer cells that overexpress galectin-3.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HT-29 colon cancer cells) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a standard method such as the MTT or WST-1 assay.

-

Analysis: Determine the effect of this compound on cell proliferation by comparing the viability of treated cells to untreated controls.[5]

2. Cell Migration Assay (Wound Healing Assay):

This assay evaluates the role of galectin-3 in cell migration, a key process in cancer metastasis.

Protocol:

-

Monolayer Culture: Grow cells to confluence in a multi-well plate.

-

Scratch Wound: Create a uniform scratch or "wound" in the cell monolayer using a sterile pipette tip.

-

Treatment: Treat the cells with this compound.

-

Imaging: Capture images of the wound at different time points (e.g., 0, 24, and 48 hours).

-

Analysis: Measure the closure of the wound over time to quantify the effect of the inhibitor on cell migration.[5]

3. Anti-Angiogenic Activity Assay (Tube Formation Assay):

This assay investigates the involvement of galectin-3 in angiogenesis, the formation of new blood vessels.

Protocol:

-

Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify.

-

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.

-

Treatment: Treat the cells with this compound.

-

Incubation: Incubate the plate to allow for the formation of capillary-like structures (tubes).

-

Imaging and Analysis: Visualize and quantify the tube formation by measuring parameters such as the number of junctions and total tube length.[5]

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of this compound and its application in experimental workflows.

References

- 1. Galectin-3 as a novel biomarker for disease diagnosis and a target for therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Galectin-3 - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Glycopolymers Decorated with 3- O-Substituted Thiodigalactosides as Potent Multivalent Inhibitors of Galectin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of the Galectin-3 Inhibitor TD139 (Olitigaltin)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional characteristics of TD139 (also known as Olitigaltin), a potent and selective small-molecule inhibitor of Galectin-3. The document details its binding mechanism, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes its role in relevant signaling pathways.

Introduction to Galectin-3 and the Inhibitor TD139

Galectin-3 is a unique chimera-type galectin, characterized by a single carbohydrate recognition domain (CRD) and an extended N-terminal domain.[1][2] It is a pleiotropic protein involved in a myriad of biological processes, including cell adhesion, proliferation, apoptosis, inflammation, and fibrosis.[2][3] Elevated levels of Galectin-3 are associated with the progression of numerous diseases, most notably idiopathic pulmonary fibrosis (IPF), cancer, and cardiovascular disorders, making it a significant therapeutic target.[3][4][5]

TD139 (Olitigaltin) is a novel, synthetic, small-molecule inhibitor designed to specifically target the carbohydrate-binding pocket of Galectin-3.[6] Developed as a potential therapeutic for fibrotic diseases like IPF, TD139 is formulated for inhalation to allow for direct delivery to the lungs, thereby maximizing local efficacy and minimizing systemic exposure.[6] Its high affinity and selectivity for Galectin-3 have been demonstrated in multiple preclinical and clinical studies.[7][8]

Structural Analysis and Binding Mode of TD139

TD139 is a thiodigalactoside-based inhibitor.[7] High-resolution X-ray co-crystal structures of TD139 in complex with the human Galectin-3 CRD have elucidated the molecular basis for its high-affinity binding.[7][9]

The binding of TD139 occurs within the conserved β-galactoside binding site on the concave surface of the Galectin-3 CRD. This interaction is stabilized by a network of hydrogen bonds and favorable noncovalent interactions. A key feature contributing to the high affinity of TD139 is the interaction between its fluorophenyl group and the side chain of Alanine 146 (A146) in human Galectin-3.[7] This specific interaction is less favorable in rodent homologs of Galectin-3, where this residue is a valine, explaining the observed lower binding affinity in these species.[7] Site-directed mutagenesis studies have confirmed that swapping this single amino acid is sufficient to interchange the binding affinities between human and mouse Galectin-3.[7][9]

Quantitative Data

The binding affinity and inhibitory potential of TD139 have been quantified using various biophysical and biochemical assays.

Table 1: Binding Affinity of TD139 for Galectins

| Target | Species | Method | Kd | Reference |

| Galectin-3 | Human | Isothermal Titration Calorimetry (ITC) | 14 nM | [10] |

| Galectin-3 | Human | Fluorescence Polarization (FP) | 36 nM | [11] |

| Galectin-3 | Human | Unspecified | 68 nM | [12] |

| Galectin-1 | Human | Unspecified | 10 nM | [10] |

| Galectin-1 | Human | Unspecified | 0.22 µM | [12] |

| Galectin-1 | Human | Fluorescence Polarization (FP) | 2.2 µM | [11] |

| Galectin-7 | Human | Unspecified | 38 µM | [12] |

| Galectin-7 | Human | Fluorescence Polarization (FP) | 32 µM | [11] |

| Galectin-2, 4N, 4C, 8N, 9N | Human | Unspecified | Low Affinity | [10] |

Table 2: Crystallographic Data for Human Galectin-3 in Complex with Inhibitors

| PDB ID | Inhibitor | Resolution (Å) | R-Value Work | R-Value Free | Reference |

| 3ZSJ | Lactose | 0.86 | 0.140 | 0.142 | [13] |

| 8ITX | Small Molecule Inhibitor | 1.12 | 0.193 | 0.211 | [14] |

| 2NN8 | Lactose | 1.35 | 0.164 | 0.175 | [15] |

| 9FDB | Galactopyranose-1-carboxamide | 1.45 | 0.180 | 0.210 | [16] |

| 3T1L | Methyl 2-O-acetyl-3-O-toluoyl-beta-D-talopyranoside | 1.60 | 0.153 | 0.189 | [17] |

| 1KJL | N-acetyllactosamine | Not Specified | Not Specified | Not Specified | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of inhibitor-protein interactions. The following sections describe standard protocols used in the study of TD139.

X-ray Crystallography

This technique provides atomic-level structural information of the Galectin-3:TD139 complex.

-

Protein Expression and Purification: The human Galectin-3 CRD is typically expressed in E. coli and purified using affinity chromatography.[14][16][17]

-

Crystallization: Co-crystallization is achieved by mixing the purified Galectin-3 CRD with a molar excess of TD139 and setting up vapor diffusion crystallization trials with various precipitants (e.g., PEGs).[18][19] Alternatively, apo-crystals of Galectin-3 can be soaked in a solution containing the inhibitor.[19]

-

Data Collection and Processing: Crystals are cryo-cooled and diffraction data are collected at a synchrotron source. The data are then processed to determine the space group and unit cell dimensions.[14][17]

-

Structure Solution and Refinement: The structure is solved by molecular replacement using a known Galectin-3 structure as a search model. The model is then refined against the experimental data to yield the final atomic coordinates.[18]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).[20]

-

Sample Preparation: Purified Galectin-3 and TD139 are extensively dialyzed against the same buffer to minimize buffer mismatch heats.[21] Protein and inhibitor concentrations are precisely determined. A typical setup involves placing Galectin-3 (e.g., 40 µM) in the sample cell and TD139 (e.g., 400 µM) in the injection syringe.[21]

-

Titration: The inhibitor is titrated into the protein solution in a series of small injections. The heat released or absorbed after each injection is measured.[22]

-

Data Analysis: The integrated heat data are fit to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters of the interaction.[20][22]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (association rate, kon, and dissociation rate, koff) and affinity (KD) of the interaction in real-time.[23]

-

Protein Immobilization: Galectin-3 is immobilized on the surface of a sensor chip.[23][24]

-

Analyte Injection: Solutions of TD139 at various concentrations are flowed over the sensor surface. Binding is detected as a change in the refractive index at the surface.[23]

-

Data Analysis: The resulting sensorgrams (plots of response versus time) are analyzed to determine the association and dissociation rate constants. The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon. This method has been shown to provide KD estimates that correlate well with those from Fluorescence Polarization assays.[23]

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique used to measure binding affinities in a competitive format.[25]

-

Assay Setup: A fluorescently labeled carbohydrate ligand that binds to Galectin-3 is used as a probe. In the unbound state, the probe tumbles rapidly, resulting in low fluorescence polarization. When bound to the larger Galectin-3 protein, its rotation slows, leading to an increase in polarization.

-

Competition Assay: A fixed concentration of Galectin-3 and the fluorescent probe are incubated with varying concentrations of the unlabeled inhibitor (TD139).

-

Data Analysis: The inhibitor displaces the fluorescent probe, causing a decrease in fluorescence polarization. The concentration of inhibitor required to displace 50% of the bound probe (IC50) is determined and can be converted to a Ki (inhibition constant). This method is widely used for screening and determining the affinity of Galectin-3 inhibitors.[23]

Signaling Pathways and Visualization

Galectin-3 is a key regulator of multiple signaling pathways implicated in fibrosis and cancer.[1][5] By inhibiting Galectin-3, TD139 can modulate these pathological processes.

TGF-β/β-Catenin Pathway in Fibrosis

One of the most well-characterized roles of Galectin-3 in fibrosis is its involvement in the TGF-β signaling pathway. Galectin-3 is required for TGF-β-mediated activation of myofibroblasts, the primary collagen-producing cells in fibrotic tissue.[26] In primary lung alveolar epithelial cells, TD139 has been shown to reduce TGF-β1-induced translocation of β-catenin to the nucleus and to block its phosphorylation.[10][11] This effectively attenuates the pro-fibrotic signaling cascade.

Galectin-3 in Cancer Signaling

In the tumor microenvironment, extracellular Galectin-3 can cross-link cell surface glycoproteins, leading to the formation of a "galectin lattice." This can modulate the activity of receptor tyrosine kinases like EGFR and TGF-βR, and integrins, thereby promoting cell migration, adhesion, and epithelial-mesenchymal transition (EMT).[1] Galectin-3 also has intracellular anti-apoptotic functions, contributing to chemoresistance.[1]

Experimental Workflow for Inhibitor Characterization

The process of identifying and characterizing a Galectin-3 inhibitor like TD139 follows a logical progression from initial screening to detailed biophysical and structural analysis.

Conclusion

TD139 is a high-affinity, selective inhibitor of Galectin-3 that has been extensively characterized through a range of structural, biophysical, and cellular studies. Its mechanism of action, centered on blocking the carbohydrate recognition domain of Galectin-3, has been elucidated at the atomic level. By disrupting the pro-fibrotic and pro-cancerous functions of Galectin-3, TD139 represents a promising therapeutic agent for diseases such as idiopathic pulmonary fibrosis. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in the field of Galectin-3 inhibition.

References

- 1. Galectin-3 and cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Galectin-3: One Molecule for an Alphabet of Diseases, from A to Z - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Structure–Activity Relationships for Human Galectin‑3 Inhibitors: Insights from Quantum Chemical Interaction Energy Terms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. FDA approves an IND from Galecto Biotech for TD139 treatment of IPF patients. – Phase Ib/IIa Trial to Start in the UK – Galecto, Inc. [galecto.com]

- 7. Molecular mechanism of interspecies differences in the binding affinity of TD139 to Galectin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Target inhibition of galectin-3 by inhaled TD139 in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. TD139 | Gal-3 inhibitor | anti-fibrotic | TargetMol [targetmol.com]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. rcsb.org [rcsb.org]

- 14. rcsb.org [rcsb.org]

- 15. rcsb.org [rcsb.org]

- 16. rcsb.org [rcsb.org]

- 17. rcsb.org [rcsb.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 22. researchgate.net [researchgate.net]

- 23. Evaluating the affinity and kinetics of small molecule glycomimetics for human and mouse galectin-3 using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance [mdpi.com]

- 25. Enzymatically stable galectin inhibitors [uochb.cz]

- 26. pnas.org [pnas.org]

The Target Specificity of Galectin-3 Inhibitor GB1211: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galectin-3, a member of the β-galactoside-binding lectin family, has emerged as a critical regulator in a myriad of pathophysiological processes, including inflammation, fibrosis, and cancer progression. Its multifaceted role is attributed to its ability to interact with a wide range of glycoconjugates on the cell surface and in the extracellular matrix, thereby modulating cell-cell and cell-matrix interactions, as well as intracellular signaling pathways. The therapeutic potential of targeting Galectin-3 has led to the development of specific inhibitors. This technical guide provides an in-depth overview of the target specificity of a potent and orally bioavailable Galectin-3 inhibitor, GB1211. We will delve into its binding affinity, selectivity, and effects on key signaling pathways, supported by detailed experimental protocols and data visualizations.

Data Presentation

Table 1: Binding Affinity of GB1211 for Galectin-3

| Species | Assay Method | Kd (nM) | Reference |

| Human | Fluorescence Polarization | 25 | [1][2] |

| Human | Surface Plasmon Resonance | 23.3 | [3] |

| Mouse | Fluorescence Polarization | 770 | [2] |

| Rabbit | Fluorescence Polarization | 12 | [2] |

Table 2: Selectivity Profile of GB1211 Against Other Human Galectins

| Galectin | Fold Selectivity over Galectin-3 | Reference |

| Galectin-1 | >100 | [1] |

| Galectin-4C | 2-4 | [1] |

| Galectin-8N | >100 | [1] |

| Galectin-8C | >100 | [1] |

| Galectin-9N | >100 | [1] |

| Galectin-9C | >100 | [1] |

Table 3: Cellular Activity of GB1211

| Cell Line | Assay | Stimulus | Measured Endpoint | IC50 (nM) | Reference |

| THP-1 macrophages | Flow Cytometry | - | Galectin-3 surface expression | 220.3 ± 92.0 | [1] |

| LX-2 (human hepatic stellate cells) | qPCR | TGF-β | Pro-fibrotic gene expression (e.g., COL1A1, ACTA2) | Not reported | [1] |

Table 4: Off-Target Activity Screen of GB1211

| Target Panel | Concentration Tested | Results | Reference |

| 87 different targets (enzymes, receptors, ion channels) | 10 µM | No significant hits (>50% inhibition) | [1] |

Signaling Pathways

Galectin-3 is a key modulator of the Transforming Growth Factor-β (TGF-β) signaling pathway, which is a central driver of fibrosis. Extracellular Galectin-3 can crosslink and cluster TGF-β receptors (TGFβR) and integrins on the cell surface, enhancing the downstream signaling cascade that leads to the activation of fibroblasts and subsequent deposition of extracellular matrix components. GB1211, by inhibiting Galectin-3, disrupts this scaffolding function, thereby attenuating the pro-fibrotic effects of TGF-β.

Caption: Galectin-3 mediated TGF-β signaling and its inhibition by GB1211.

Experimental Protocols

Fluorescence Polarization (FP) Assay for Binding Affinity

This protocol outlines a competitive binding assay to determine the dissociation constant (Kd) of GB1211 for Galectin-3.

Materials:

-

Recombinant human Galectin-3

-

Fluorescently labeled high-affinity Galectin-3 ligand (probe)

-

GB1211

-

Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Black, low-volume 384-well plates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of Galectin-3 in assay buffer.

-

Prepare a stock solution of the fluorescent probe in assay buffer.

-

Prepare a serial dilution of GB1211 in assay buffer.

-

-

Assay Setup:

-

In a 384-well plate, add a fixed concentration of Galectin-3 and the fluorescent probe to each well. A typical concentration for the probe is in the low nanomolar range.[4]

-

Add the serially diluted GB1211 to the wells. Include control wells with no inhibitor.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence polarization on a plate reader.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Kd of the inhibitor using the Cheng-Prusoff equation, which requires the known Kd of the fluorescent probe.

-

References

- 1. Fluorescence polarization assays to study carbohydrate–protein interactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02021A [pubs.rsc.org]

- 2. The galectin-3 inhibitor selvigaltin reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]

- 4. pubs.acs.org [pubs.acs.org]

Preclinical Studies of Galectin-3 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of galectin-3 inhibitors, a promising class of therapeutics for fibrotic diseases and cancer. Galectin-3 is a β-galactoside-binding lectin that has emerged as a key regulator of fundamental pathological processes, including inflammation, fibrosis, and tumor progression.[1] Its inhibition is a hotly pursued therapeutic strategy. This document summarizes key preclinical data, details common experimental methodologies, and visualizes the complex biological pathways involved.

Key Galectin-3 Inhibitors in Preclinical Development

Several small molecule and large carbohydrate-based inhibitors targeting galectin-3 have shown promise in preclinical models. The most extensively studied include Belapectin (GR-MD-02), TD139 (GB0139), and GB1211.

-

Belapectin (GR-MD-02) : A complex carbohydrate drug derived from apple pectin, Belapectin is administered intravenously and targets galectin-3 to treat fibrosis and cancer.[2][3] Preclinical animal data have demonstrated its robust effects in reversing liver fibrosis and cirrhosis.[3][4][5]

-

TD139 (GB0139) : A potent, small-molecule thiodigalactoside inhibitor of the galectin-3 carbohydrate recognition domain, TD139 is formulated for inhalation to directly target lung fibrosis.[6][7][8] Preclinical studies have shown it is highly effective in animal models of fibrosis.[8]

-

GB1211 (Selvigaltin) : A potent and selective oral small-molecule inhibitor of galectin-3.[9] It was developed to be systemically active and has shown efficacy in multiple preclinical models of fibrosis and has potential in oncology.[9][10]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies, providing a basis for comparing the potency and efficacy of different galectin-3 inhibitors.

Table 1: Binding Affinity & In Vitro Potency of Galectin-3 Inhibitors

| Inhibitor | Target | Assay Type | Kd (Dissociation Constant) | IC50 (Half-maximal Inhibitory Conc.) | Reference(s) |

| TD139 (GB0139) | Human Galectin-3 | Fluorescence Anisotropy | 2.1 ± 0.1 nM | - | |

| Human Galectin-3 | Fluorescence Anisotropy | 2 nM | - | [4] | |

| GB1211 | Human Galectin-3 | Fluorescence Polarization | 25 nM (0.025 µM) | - | [11][12] |

| Rabbit Galectin-3 | Not Specified | 12 nM | - | [13] | |

| Mouse Galectin-3 | Not Specified | 770 nM (0.77 µM) | - | [12] | |

| Belapectin | Galectin-3 | Isothermal Titration | 2.6–10 µM | - | [1] |

Table 2: In Vivo Efficacy of Galectin-3 Inhibitors in Preclinical Fibrosis Models

| Inhibitor | Animal Model | Disease | Key Efficacy Endpoint | Result | Reference(s) |

| GR-MD-02 | Mouse | NASH / Liver Fibrosis | Liver Hydroxyproline | Reduction from 0.76 to 0.56 µg/mg (p<0.01) | [14] |

| TD139 | Mouse (Bleomycin-induced) | Lung Fibrosis | Total Lung Collagen | Reduction from 472 to 304 µ g/lung (p<0.05) | [15] |

| Mouse (Bleomycin-induced) | Lung Fibrosis | Ashcroft Fibrotic Score | Reduction from 3.8 to 2.6 (p<0.05) | [15] | |

| GB1211 | Rabbit (High-Fat Diet) | NASH / Liver Fibrosis | Fibrosis (% PSR area) | Significant reduction vs. HFD/vehicle group | [13] |

| Mouse (CCl4-induced) | Liver Fibrosis | Antifibrotic Activity | Demonstrated efficacy | [16] | |

| Mouse (Bleomycin-induced) | Lung Fibrosis | Antifibrotic Activity | Demonstrated efficacy | [16] |

Table 3: In Vivo Efficacy of Galectin-3 Inhibitors in Preclinical Cancer Models

| Inhibitor | Animal Model | Cancer Type | Key Efficacy Endpoint | Result | Reference(s) |

| GR-MD-02 | Mouse (Syngeneic) | Sarcoma, Breast Cancer | Survival (in combo w/ anti-OX40) | Improved survival | [17] |

| Galectin-3C | Mouse (Xenograft) | Multiple Myeloma | Tumor Volume Reduction | 86.5% reduction (vs. untreated control) | [18] |

| Mouse (Xenograft) | Multiple Myeloma | Tumor Volume Reduction (in combo w/ Bortezomib) | 94% reduction (vs. untreated control) | [18] | |

| Mouse (Orthotopic) | Breast Cancer | Tumor Volume & Weight | Statistically significant reduction | [19] | |

| GB2095 | Mouse (Syngeneic) | Breast & Melanoma | Tumor Growth | Reduction in tumor growth | [12] |

Table 4: Preclinical Pharmacokinetic Parameters of Galectin-3 Inhibitors

| Inhibitor | Animal Model | Administration | Bioavailability | Key PK Parameter(s) | Reference(s) |

| GB1211 | Mouse | Oral | 68% | Low metabolism in human and mouse hepatocytes | [11][20] |

| Galectin-3C | Nude Mouse | Intramuscular | Not Specified | Elimination Half-life: 3.0 h (serum), 4.3 h (blood cells) | [19] |

| TD139 (GB0139) | Mouse | Intratracheal | Not Specified | Retained at high concentrations in the lung for up to 48 h |

Signaling Pathways Involving Galectin-3

Galectin-3 exerts its influence through multiple complex signaling pathways. Its ability to cross-link glycoproteins on the cell surface can modulate receptor clustering, signal duration, and downstream cellular responses.

Role in Fibrosis: The TGF-β Pathway

In fibrosis, galectin-3 is a critical amplifier of the Transforming Growth Factor-β (TGF-β) pathway, a master regulator of fibroblast activation and extracellular matrix deposition. Galectin-3 directly binds to glycans on the TGF-β receptor (TGFβR) and αv integrins. This interaction forms a lattice structure on the cell surface, stabilizing the receptor complex, prolonging downstream Smad signaling, and ultimately promoting the transformation of fibroblasts into matrix-secreting myofibroblasts.

Role in Cancer: Tumor Immune Evasion

Within the tumor microenvironment (TME), galectin-3 secreted by cancer cells or M2-polarized macrophages contributes to an immunosuppressive landscape.[11] Extracellular galectin-3 can bind directly to glycoproteins on the surface of T-cells, such as the T-cell receptor (TCR). This interaction can restrict TCR mobility and downregulate TCR signaling, leading to T-cell anergy or apoptosis.[11] This mechanism allows tumor cells to evade immune surveillance.

Experimental Protocols for Key Preclinical Models

The efficacy of galectin-3 inhibitors is primarily tested in well-established animal models of fibrosis. The protocols for two of the most common models are detailed below.

Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model

This model is widely used to rapidly induce liver injury and fibrosis, recapitulating key features of human disease such as hepatic stellate cell activation and collagen deposition.[21]

1. Animal Selection:

-

Species/Strain: C57BL/6 mice are commonly used due to their susceptibility to fibrosis.[21]

-

Age/Sex: 7-week-old female mice are often utilized.[21]

2. CCl₄ Preparation and Administration:

-

Preparation: Carbon tetrachloride (CCl₄) is typically diluted in a vehicle such as corn oil or olive oil. A common dilution is 10% (v/v).

-

Administration: CCl₄ is administered via intraperitoneal (IP) injection.

-

Dosing Regimen: A typical regimen involves IP injections twice weekly for 4 to 8 weeks. The duration can be extended to induce more severe fibrosis or cirrhosis.[21]

3. Treatment Protocol:

-

Inhibitor Formulation: The galectin-3 inhibitor is formulated in a suitable vehicle for the intended route of administration (e.g., oral gavage, IP injection).

-

Dosing: Treatment can be prophylactic (started before or at the same time as CCl₄) or therapeutic (started after fibrosis is established, e.g., after 2-4 weeks of CCl₄). Dosing frequency depends on the inhibitor's pharmacokinetic profile.

4. Endpoint Analysis (at study termination):

-

Serum Analysis: Collect blood to measure liver enzymes (ALT, AST) as markers of hepatocyte injury.[14][22]

-

Histopathology: Harvest the liver, fix in 10% neutral buffered formalin, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Picrosirius Red or Masson's Trichrome to visualize and quantify collagen deposition.[17]

-

Biochemical Analysis: Measure total liver hydroxyproline content, a quantitative biochemical marker of collagen.[14][22]

-

Gene Expression: Analyze mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2 [α-SMA], Timp1) in liver tissue via qPCR.[17]

Bleomycin-Induced Lung Fibrosis Model

This is the most widely used model for studying idiopathic pulmonary fibrosis (IPF). A single intratracheal administration of the chemotherapeutic agent bleomycin induces lung injury, inflammation, and subsequent progressive fibrosis.[3]

1. Animal Selection:

-

Species/Strain: C57BL/6 mice are a susceptible strain.[3]

-

Age/Sex: 8-10 week old male or female mice.

2. Bleomycin Administration:

-

Preparation: Bleomycin sulfate is dissolved in sterile saline.

-

Administration: A single dose is delivered via intratracheal (i.t.) or oropharyngeal instillation to anesthetized mice.[3][6]

-

Dosing: A typical dose is 0.03-0.033 mg of bleomycin in 50 µL of saline per mouse.[6][15]

3. Treatment Protocol:

-

Inhibitor Formulation: The inhibitor is formulated for the appropriate delivery route (e.g., intratracheal for local delivery like TD139, or systemic routes like oral gavage or IP injection).

-

Dosing: Therapeutic administration is common, with treatment starting 7-14 days after bleomycin challenge when the fibrotic phase is established.[15]

4. Endpoint Analysis (typically 14, 21, or 28 days post-bleomycin):

-

Histopathology: Harvest lungs, inflate and fix with 10% formalin. Stain paraffin-embedded sections with Masson's Trichrome.

-

Fibrosis Scoring: Quantify the severity of fibrosis using the semi-quantitative Ashcroft scoring method on stained lung sections.[15][21]

-

Biochemical Analysis: Measure total lung collagen content via a Sircol assay or by quantifying hydroxyproline.[15]

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell counts (macrophages, neutrophils) and cytokine levels.

Conclusion

The preclinical data for galectin-3 inhibitors are robust, demonstrating clear target engagement and significant efficacy in animal models of both fibrosis and cancer. Inhibitors like Belapectin, TD139, and GB1211 have shown the ability to modulate key pathological pathways, reducing collagen deposition, fibrosis scores, and tumor growth. The detailed experimental protocols provide a standardized framework for the continued evaluation and development of next-generation inhibitors. As these compounds advance through clinical trials, the foundational preclinical work detailed here remains critical for understanding their mechanisms of action and predicting clinical outcomes.

References

- 1. Galectin Therapeutics Announces Top-Line Data From Exploratory Phase 2a Pilot Trial (NASH-FX) With GR-MD-02 In NASH Patients With Advanced Fibrosis [clinicalleader.com]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. hra.nhs.uk [hra.nhs.uk]

- 4. Effects of Belapectin, an Inhibitor of Galectin-3, in Patients With Nonalcoholic Steatohepatitis With Cirrhosis and Portal Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. Galecto Biotech Initiates Clinical Phase I/IIa trial in IPF – Galecto, Inc. [galecto.com]

- 9. Galecto Announces First Patient Treated in Phase 2 Trial of Oral Galectin-3 Inhibitor GB1211 in Liver Cirrhosis | Galecto [ir.galecto.com]

- 10. Safety and pharmacokinetics of GB1211, an oral galectin-3 inhibitor: a single- and multiple-dose first-in-human study in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and Characterization of a High-Affinity Selective Galectin-3 Mouse Tool Compound in Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ir.galecto.com [ir.galecto.com]

- 13. fiercebiotech.com [fiercebiotech.com]

- 14. researchgate.net [researchgate.net]

- 15. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The role of Galectin-3 in modulating tumor growth and immunosuppression within the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Galectin-3C Inhibits Tumor Growth and Increases the Anticancer Activity of Bortezomib in a Murine Model of Human Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Truncated galectin-3 inhibits tumor growth and metastasis in orthotopic nude mouse model of human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Modeling pulmonary fibrosis through bleomycin delivered by osmotic minipump: a new histomorphometric method of evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. repub.eur.nl [repub.eur.nl]

Methodological & Application

Application Notes and Protocols for Galectin-3-IN-2 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galectin-3 is a β-galactoside-binding lectin implicated in a myriad of cellular processes including cell growth, adhesion, proliferation, angiogenesis, and apoptosis.[1][2][3] Its overexpression is associated with the progression of various diseases, including cancer, fibrosis, and inflammatory disorders.[2][4][5] Galectin-3-IN-2 is a potent and specific small molecule inhibitor of Galectin-3, designed for in vitro studies to probe the function of Galectin-3 and evaluate its potential as a therapeutic target. These application notes provide detailed protocols for the use of this compound in cell culture experiments.

Mechanism of Action

This compound functions primarily by competitively binding to the carbohydrate recognition domain (CRD) of Galectin-3.[3] This action blocks the interaction of Galectin-3 with its glycosylated ligands on the cell surface and in the extracellular matrix.[2][3] By inhibiting this binding, this compound can disrupt downstream signaling pathways, thereby modulating various cellular functions.[2] The inhibition of Galectin-3 has been shown to impact several key biological pathways, including those involved in inflammation, fibrosis, and tumor progression.[2]

Applications in Cell Culture

This compound can be utilized in a variety of cell-based assays to investigate the role of Galectin-3 in cellular functions. Key applications include:

-

Inhibition of Cell Proliferation and Viability: To assess the cytostatic or cytotoxic effects of inhibiting Galectin-3.

-

Induction of Apoptosis: To determine if the inhibition of Galectin-3's anti-apoptotic function leads to programmed cell death.

-

Reduction of Cell Migration and Invasion: To investigate the role of Galectin-3 in cancer cell motility and metastasis.

-

Modulation of Angiogenesis: To study the effect of Galectin-3 inhibition on the formation of new blood vessels.

-

Investigation of Signaling Pathways: To elucidate the molecular mechanisms by which Galectin-3 exerts its effects.

Data Presentation

The following tables summarize quantitative data from studies using various Galectin-3 inhibitors in cell culture experiments. These data can serve as a reference for expected outcomes when using this compound.

Table 1: Effect of Galectin-3 Inhibitors on Cancer Cell Viability

| Cell Line | Inhibitor | Concentration | Incubation Time | % Reduction in Viability | Reference |

| FTC-133 (Thyroid Cancer) | TD139 | 100 µM | 72 h | 41.1 ± 13.7% | [6] |